molecular formula C8H16O2 B089460 Heptyl formate CAS No. 112-23-2

Heptyl formate

Cat. No. B089460
CAS RN: 112-23-2
M. Wt: 144.21 g/mol
InChI Key: XEAMDSXSXYAICO-UHFFFAOYSA-N
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Description

Heptyl Formate is a synthetic flavoring agent that is a moderately stable, colorless to light yellow liquid of fruity odor . It is used in fruit flavors such as apricot, pear, and plum with applications in beverages, ice cream, candy, and baked goods at 1–4 ppm .


Synthesis Analysis

The bioconversion of octanal to heptyl formate can be achieved by a fungal Baeyer–Villiger monooxygenase (BVMO) . Alkyl formate esters such as heptyl formate and octyl formate are used as fruity and floral aromas in the flavor and fragrance industry .


Molecular Structure Analysis

Heptyl formate has a molecular formula of C8H16O2 . The InChI representation is InChI=1S/C8H16O2/c1-2-3-4-5-6-7-10-8-9/h8H,2-7H2,1H3 . The Canonical SMILES representation is CCCCCCCOC=O .

Scientific Research Applications

  • Insecticidal Applications : Heptyl formate shows vapor toxicity to house flies (Musca domestica L.) and is considered a potential candidate to replace more toxic insecticides like dichlorvos. Its controlled vapor release can be effectively used for prolonged house fly mortality, indicating its potential in pest control applications (Chaskopoulou et al., 2009).

  • Biomedical and Biotechnological Applications : The stability and solubility of biomolecules like ε-poly-l-lysine in non-aqueous media, such as 2-hydroxyethyl ammonium formate, highlight its importance in packaging biomolecules for biomedical and biotechnological applications. This facilitates the use of biomacromolecules in the design of functional biomaterials (Sequeira et al., 2018).

  • Mitochondrial Protein Synthesis : In the context of mitochondrial biogenesis, formate is utilized for mitochondrial polypeptide chain initiation. This is critical for understanding the synthesis and integration of mitochondrial proteins, providing insights into mitochondrial function and regulation (Feldman & Mahler, 1974).

  • Chemical Reaction Mechanisms : The study of the redox reaction of 1-ethoxy-n-heptyl hydroperoxide, which yields products including heptyl formate, aids in understanding the mechanisms of chemical reactions and the formation of various organic compounds (Murai et al., 1964).

  • Mosquito Control : Heptyl formate is effective against mosquitoes like Aedes aegypti and Culex quinquefasciatus. Its lower toxicity compared to traditional insecticides and effectiveness against these mosquito species make it a promising agent in mosquito control (Chaskopoulou et al., 2009).

  • Microbiome Analysis : The Phyloseq R package, utilized for the analysis of microbiome census data, supports the integration of diverse data types, including those related to formate metabolism, in microbiome research (McMurdie & Holmes, 2013).

  • Biophysical Studies : The research on the α-helix formation in polypeptides and its interaction with solvents like formate helps in understanding protein structure and dynamics, which is crucial in protein chemistry and drug design (Lotan et al., 1967).

  • Electron Transport Studies : The study of the inhibition of electron transport by compounds like 2-heptyl-4-hydroxyquinoline N-oxide in organisms such as Vibrio succinogenes offers insights into microbial bioenergetics and the role of formate in these processes (Jacobs & Wolin, 1963).

  • One-Carbon Metabolism : Formate, a one-carbon metabolite, plays a significant role in various metabolic processes including purine synthesis and methyl group provision. Understanding its role can provide insights into cellular metabolism and genetic regulation (Brosnan & Brosnan, 2016).

  • DNA Sequencing Technologies : Next-generation DNA sequencing technologies, where formate can be a constituent in sample preparation or processing, dramatically accelerate biological and biomedical research by enabling comprehensive genomic analysis (Shendure & Ji, 2008).

properties

IUPAC Name

heptyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-10-8-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAMDSXSXYAICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059416
Record name Formic acid, heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a fruity, floral, orris-rose odour
Record name Heptyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

177.00 to 178.00 °C. @ 760.00 mm Hg
Record name Heptyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in ether, most organic solvents; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol)
Record name Heptyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.88277 (15°)
Record name Heptyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Heptyl formate

CAS RN

112-23-2
Record name Heptyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, heptyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formic acid, heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU6O623G48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heptyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
FM Ferroni, C Tolmie, MS Smit, DJ Opperman - ChemBioChem, 2017 - Wiley Online Library
… mL scale synthesis of heptyl formate under these … heptyl formate product constituted approximately 60 % of the extracted reaction mixture after 24 h (Figure S8): 0.42 g heptyl formate …
A Chaskopoulou, RM Pereira, ME Scharf… - Journal of medical …, 2009 - academic.oup.com
… Additional flies in separate jars were exposed to a filter paper treated with 0.95 g of heptyl formate, which is the amount of heptyl formate estimated to be released from a single rod …
Number of citations: 12 academic.oup.com
WR Edwards Jr, LH Reeves - Journal of the American Chemical …, 1942 - ACS Publications
… from 0 to 25,(2) by refluxing these materials in low-boiling organic solvents,(3) by treatment of furfuryl chloride with sodium formate,(4) by alcoholysis, using w-heptyl formate and furfuryl …
Number of citations: 14 pubs.acs.org
M Gliński, J Kijeński - Reaction Kinetics and Catalysis Letters, 1995 - Springer
… In the presence of almost all catalysts used the yields of 3-heptyl formate were remarkably … salt are not the result of a rapid catalytic decomposition of primarily formed 3-heptyl formate. …
Number of citations: 10 link.springer.com
M Gliński, J Kijeński - Reaction Kinetics and Catalysis Letters, 1995 - Springer
… At 329.5 K the yield of 3-heptyl formate reached 25.5% and the conversion of aldehyde 97%… The yields of 2-ethylhexanoic acid and 3-heptyl formate are most strongly affected by the …
Number of citations: 10 link.springer.com
M Gliński, J Kijeński - Reaction Kinetics and Catalysis Letters, 1995 - Springer
… Carbon oxides, 3-heptanone, heptene and 3-heptyl formate were identified as the reaction … The appearance of the byproduct 3-heptyl formate has to be noted for TiO and SiO carriers, …
Number of citations: 4 link.springer.com
AA Samarov, AG Nazmutdinov - XVIII International Conference on …, 2011 - elibrary.ru
Reliable data on the critical temperatures (Tc) are necessary for predicting practically all the properties that depend on intermolecular interactions. At the present time alkyl formats are …
Number of citations: 0 elibrary.ru
FM Ferroni, C Tolmie, MS Smit, DJ Opperman - ChemBioChem, 2017 - Wiley Online Library
… The inside cover picture shows the bioconversion of octanal to heptyl formate by a fungal Baeyer–Villiger monooxygenase (BVMO). Alkyl formate esters such as heptyl formate and octyl …
ME Scharf, SN Nguyen, C Song - Pest Management Science …, 2006 - Wiley Online Library
… seven highly effective insecticidal compounds, which include three heterobicyclics (menthofuran, thiophene and coumaran) and four formate esters [butyl, hexyl and heptyl formate and …
Number of citations: 40 onlinelibrary.wiley.com
RS Igoe - 1999 - Springer
… Heptyl Formate A synthetic flavoring agent that is a moderately stable, colorless to light yellow liquid of fruity odor. It should be stored in glass or tin containers. It is used in fruit flavors …
Number of citations: 0 link.springer.com

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